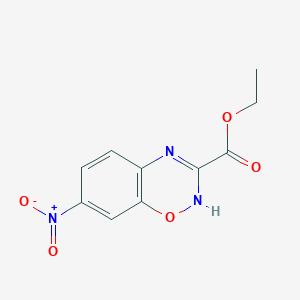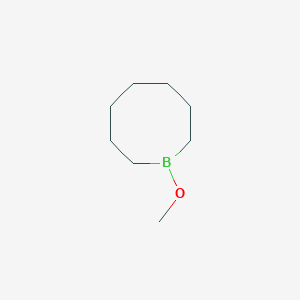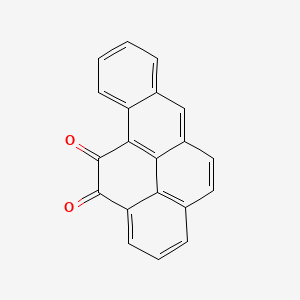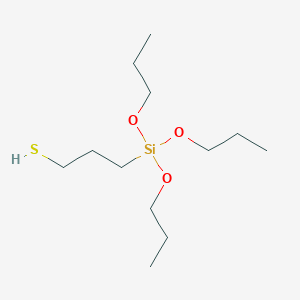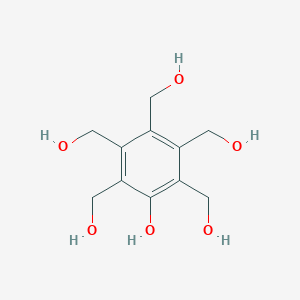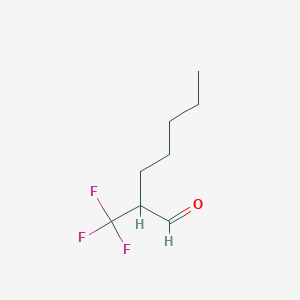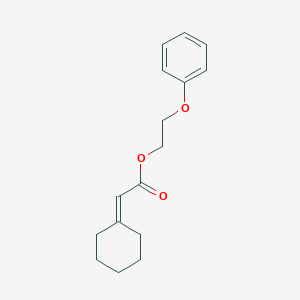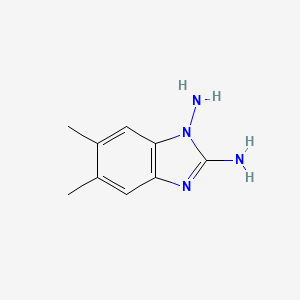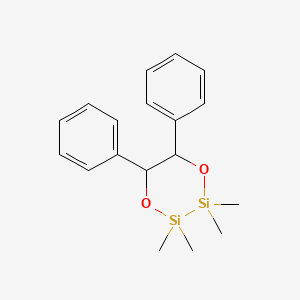![molecular formula C19H22N2 B14601881 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole CAS No. 61055-85-4](/img/structure/B14601881.png)
1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole is a synthetic organic compound that features a naphthalene moiety attached to a hexyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2-(naphthalen-2-yl)hexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Naphthalen-2-yl)ethan-1-amine: Shares the naphthalene moiety but lacks the imidazole ring.
1-(Naphthalen-2-yl)ethan-1-one: Contains a naphthalene moiety with a ketone group instead of an imidazole ring.
Uniqueness: 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole is unique due to its combination of a naphthalene moiety and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions compared to its analogs.
Properties
CAS No. |
61055-85-4 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylhexyl)imidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-6-19(14-21-12-11-20-15-21)18-10-9-16-7-4-5-8-17(16)13-18/h4-5,7-13,15,19H,2-3,6,14H2,1H3 |
InChI Key |
GBPNKXUFDOSERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


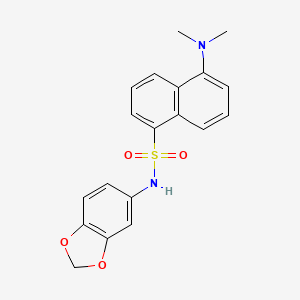
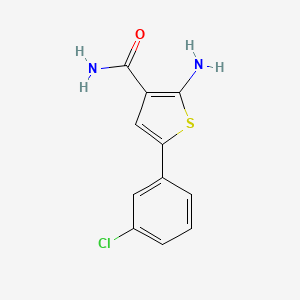
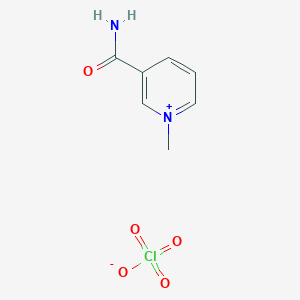
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
